molecular formula C14H14ClNO3S2 B2641217 Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 391867-11-1

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2641217
CAS RN: 391867-11-1
M. Wt: 343.84
InChI Key: PGFDRDAQTRQOFS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. In

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate has been explored in various chemical synthesis and characterization studies. Although direct research on this specific compound is scarce, related compounds have been synthesized and characterized for their potential applications in pharmaceuticals and material science. For instance, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved reactions that could be analogous to processes applicable to the compound of interest, highlighting its potential in creating novel molecules with antimicrobial properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antioxidant and Anti-Inflammatory Activities

A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed significant in vitro antioxidant and in vivo anti-inflammatory activities. The synthesized compounds showed potential therapeutic effects, which might extend to structurally related compounds like ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate, indicating its promise in the development of new anti-inflammatory drugs (Madhavi & Sreeramya, 2017).

Antiproliferative Activity

Research into novel thiophene derivatives, including compounds structurally similar to ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate, has identified potential antiproliferative activity against various cancer cell lines. Such studies suggest that modifications to the thiophene structure could lead to effective treatments for certain types of cancer (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Molecular Structure and Spectroscopic Properties

The molecular structure, spectroscopic properties, and potential biological activities of related compounds have been thoroughly investigated through experimental and quantum chemical studies. Such research underscores the importance of understanding the intricate details of molecular structure to predict and enhance the biological and chemical properties of novel compounds, which is crucial for the application of ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate in scientific research (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-4-19-14(18)11-7(2)8(3)20-13(11)16-12(17)9-5-6-10(15)21-9/h5-6H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFDRDAQTRQOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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